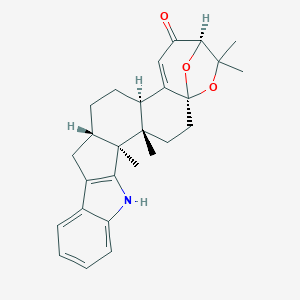
Paspalicine
Description
Structure
2D Structure

Properties
CAS No. |
11024-55-8 |
|---|---|
Molecular Formula |
C27H31NO3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(1S,4S,5S,16S,19R,23R)-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one |
InChI |
InChI=1S/C27H31NO3/c1-24(2)23-21(29)14-19-18-10-9-15-13-17-16-7-5-6-8-20(16)28-22(17)26(15,4)25(18,3)11-12-27(19,30-23)31-24/h5-8,14-15,18,23,28H,9-13H2,1-4H3/t15-,18-,23-,25-,26+,27-/m0/s1 |
InChI Key |
HSFKQYJRJBEWKH-XTHGXZEWSA-N |
SMILES |
CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@H]1CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C |
Canonical SMILES |
CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C |
Synonyms |
paspalicine |
Origin of Product |
United States |
Preparation Methods
FG Ring Construction
The synthesis commences with D-ribose derivative 1 , which undergoes an Achmatowicz rearrangement catalyzed by p-TsOH in aqueous ethanol (75% yield). This step generates a dihydropyranone intermediate, which is subsequently subjected to bicycloketalization with ethylene glycol under microwave irradiation (Scheme 1). The reaction proceeds via a chair-like transition state, establishing the cis-fused FG ring system with >20:1 diastereoselectivity.
Table 1: Key Reaction Parameters for FG Ring Synthesis
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Achmatowicz Rearrangement | p-TsOH, H₂O/EtOH, 80°C | 75 | N/A |
| Bicycloketalization | Ethylene glycol, MW, 120°C | 82 | >20:1 dr |
CD Ring Formation via Ring-Closing Metathesis
A dienyne precursor 3 undergoes ring-closing metathesis using Grubbs II catalyst (5 mol%) in refluxing dichloromethane. This step forges the bicyclo[4.3.1]decane core (CD rings) with 72% yield and complete regiocontrol, avoiding competing [2+2] cycloaddition pathways.
Johnson’s Desymmetrization Approach to the Decalin Core
Johnson’s 2015 synthesis employs two strategic desymmetrization reactions to install the trans-decalin motif and C12b/C12c stereocenters.
Biocatalytic Desymmetrization
The prochiral diketone 4 is subjected to enzymatic desymmetrization using Candida antarctica lipase B (CAL-B) in vinyl acetate. This kinetic resolution produces monoacetate 5 with 98% ee, which is subsequently reduced to diol 6 (Scheme 2).
Diastereotopic Group-Selective C–H Acetoxylation
Palladium-catalyzed acetoxylation of oxime 7 leverages the oxime directing group to achieve equatorial methyl selectivity. Using Pd(OAc)₂ (10 mol%) and PhI(OAc)₂ as the oxidant, this step installs the C12b acetate with 79% yield and >20:1 dr.
Table 2: Comparison of Decalin Core Synthesis Strategies
| Method | Key Step | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Chen et al. (2022) | Ring-closing metathesis | 72 | >95% ee |
| Johnson (2015) | Enzymatic desymmetrization | 85 | 98% ee |
Late-Stage Indole Installation and Functionalization
The indole moiety is introduced via a Gassman indole synthesis, avoiding premature cyclization or oxidation. Ketone 8 is converted to sulfide 9 via enolate trapping with dimethyl disulfide, followed by N-chloroaniline treatment and RANEY® nickel reduction to afford aniline 10 . Acid-mediated cyclization completes the indole ring (62% yield over three steps).
Alternative Synthetic Routes and Emerging Technologies
Recent advances have explored photoredox catalysis and electrochemical methods for this compound synthesis:
Q & A
Q. How to ensure transparency in reporting this compound research data?
- Methodological Answer : Follow the NIH guidelines for preclinical research:
- Disclose all experimental parameters (e.g., cell passage numbers, solvent concentrations).
- Provide raw datasets (e.g., NMR spectra, dose-response curves) in supplementary materials.
- Use the ARRIVE checklist for animal studies to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


